亚硝酸钡

货号 B076676

CAS 编号:

13465-94-6

分子量: 229.34 g/mol

InChI 键: GJTDJAPHKDIQIQ-UHFFFAOYSA-L

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

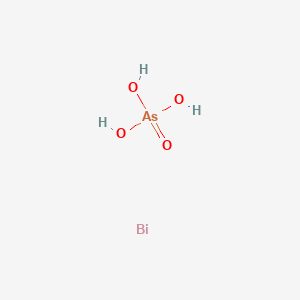

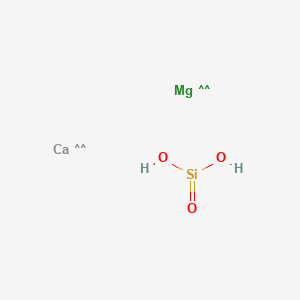

Barium nitrite is a chemical compound, the nitrous acid salt of barium. It has the chemical formula Ba(NO2)2. It is often encountered as a monohydrate and like all soluble barium salts, it is toxic if consumed . It is a water-soluble yellow powder .

Synthesis Analysis

Barium nitrite can be made by reacting barium nitrate with lead metal sponge, or by reaction of lead nitrite with barium chloride . Another route involves adding a solution of lead (II) nitrite to a solution of barium chloride, then cooled .Molecular Structure Analysis

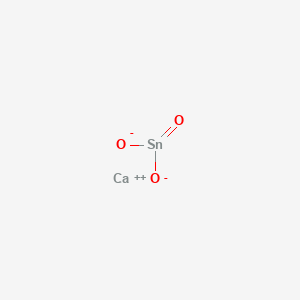

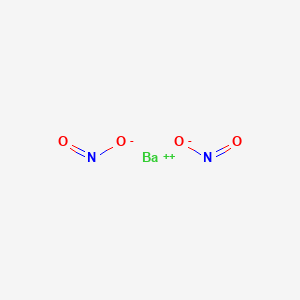

The molecular formula of Barium nitrite is BaN2O4 . The structure of the substance is made up of one barium cation Ba 2+ and two nitrite anions NO3– .Chemical Reactions Analysis

Barium nitrite can be used to prepare almost any transition metal nitrite, via double displacement with their sulfate . When burned, barium nitrate emits a green flame. It decomposes to barium oxide, oxygen, and nitrogen dioxide when heated .Physical And Chemical Properties Analysis

Barium nitrite is a yellowish solid, soluble in water . It has a molar mass of 229.34 g/mol . The density of Barium nitrite is 1.459 .科学研究应用

催化和NOx还原:

- 研究了氧化钡负载在氧化镁上(Ba/MgO)的催化剂用于NO和N2O的分解,其中一氧化氮的分解中间体是亚硝酸气体。这项研究表明了亚硝酸钡在催化反应和NOx减排环境应用中的潜在用途(Xie, Rosynek, & Lunsford, 1999)。

- 一种商业储存-还原催化剂含有氧化钡等成分,在NOx吸附过程中形成线性和桥式键合的Ba-O-N-O-Ba型亚硝酸盐,说明了亚硝酸钡在NOx排放的储存和还原中的作用 (Sedlmair, Seshan, Jentys, & Lercher, 2003)。

材料科学:

- 在室温下研究了钇钡铜氧化物(YBa2Cu3O7)与一氧化氮的相互作用,结果显示形成了氮化物、硝酸盐、亚硝酸盐和亚硝酸盐基团。这表明了亚硝酸钡在修改和增强超导材料性能方面的潜力 (Lin, Wee, Tan, Neoh, & Teo, 1993)。

环境技术:

- 研究表明,含有Pt和Ba负载在Al2O3上的NOx储存和还原材料在低温下观察到与钡结合的亚硝酸盐物种,暗示了亚硝酸钡在环境修复技术中的作用 (Mosqueda-Jiménez, Lahougue, Bazin, Harlé, Blanchard, Sassi, & Daturi, 2007)。

化学分析:

- 使用亚硝酸钡修改了一种用于测定硝酸盐的快速比色法,表明了其在土壤和植物提取物分析的分析化学中的用途 (Singh, 1988)。

安全和危害

未来方向

属性

IUPAC Name |

barium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDJAPHKDIQIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(NO2)2, BaN2O4 | |

| Record name | barium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890698 | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to yellow powder; [MSDSonline] Solubility--no data found; | |

| Record name | Barium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Barium nitrite | |

CAS RN |

13465-94-6 | |

| Record name | Barium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5G361962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

739

Citations

Lipid deposition inside the arterial wall is a key indicator of plaque vulnerability. An intravascular photoacoustic (IVPA) catheter is considered a promising device for quantifying the …

Number of citations: 149

www.nature.com

The infrared spectra of crystalline barium nitrite monohydrate and of the deuterium substituted or anhydrous counterparts were investigated at various temperatures up to the melting …

Number of citations: 13

pubs.aip.org

… To overcome such a barrier, we demonstrate the construction and use of a compact, barium nitrite crystal-based Raman laser for photoacoustic imaging of C–H overtone vibrations. …

Number of citations: 41

www.spiedigitallibrary.org

Single crystals of slightly hygroscopic bariiun nitrite Ba (N02) 2 were prepared by thermal decomposition of barium nitrite monohydrate and subsequent recrystallization in a Solution of …

Number of citations: 3

www.degruyter.com

The low temperature infrared absorption and room temperature laser Raman spectra of polycrystalline Ba(NO 2 ) 2 · H 2 O and its deuterated analogue are studied. The strongly bonded …

Number of citations: 12

www.sciencedirect.com

Ba(NO 2 ) 2 ⋅H 2 O undergoes a sluggish reversible phase transition on heating to 350 K, followed by water loss to form the hemihydrate at about 425–435 K. The final half‐molecule of …

Number of citations: 15

pubs.aip.org

Abstract The absolute chirality of barium nitrite monohydrate, Ba (NO2) 2. H20 [Mr= 247.4, hexagonal, space group P61, a= 7.070 (1), c= 17.886 (2) A, V= 774.3 A3, R= 0.017 for 1792 …

Number of citations: 7

scripts.iucr.org

… products contained within a layer of molten barium nitrite (mp 217 C) initially surrounding … at the bubble interfaces with the molten barium nitrite, in a manner not dissimilar to the …

Number of citations: 18

www.sciencedirect.com

The molecular crystal catena-(μ2-nitrito-O,O)-bi-aqua-(18-crown-6)-barium nitrite (1) undergoes a reversible ferroelectric phase (FP) transition at Tc (= 182 K, phase transition …

Number of citations: 18

pubs.rsc.org

… The barium nitrite was obtained from the Fielding Chemical Company and had a stated purity of about 96 to 99 per cent. The nitrogen dioxide was obtained from the Matheson Chemical …

Number of citations: 2

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)